molecular formula C9H14O3 B105400 1-(Furan-3-yl)pentane-2,4-diol CAS No. 53011-73-7

1-(Furan-3-yl)pentane-2,4-diol

Cat. No. B105400
CAS RN: 53011-73-7
M. Wt: 170.21 g/mol
InChI Key: VTUSNBRLKKKEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-3-yl)pentane-2,4-diol, also known as furanodiene, is a natural compound found in a variety of plants, including Rhizoma Curcumae, Rhizoma Zingiberis, and Rhizoma Cyperi. It has been studied extensively for its potential therapeutic applications due to its anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Derivative Compounds from Endophytic Fungus

1-(Furan-3-yl)pentane-2,4-diol and its derivatives are being explored in natural product chemistry. For example, new furan derivatives isolated from the endophytic fungus Coriolopsis sp. J5 show the diverse chemical structures and potential bioactivity of such compounds (Chen et al., 2017).

Fungal Derived Vicinal Diols

Studies on new 2,5-disubstituted furan vicinal diols from the fungus Ceriporia alachuana highlight the role of furan derivatives in fungal metabolites and their potential applications in chemical synthesis (Liu et al., 2017).

Synthesis and Chemical Transformations

Research on the synthesis of furan derivatives includes the preparation of 4-(furan-3'-yl)-1-methylbutyltriphenylphosphonium iodide through reactions with alkyllithium reagents (Dimitriadis & Massy-Westropp, 1984). These studies contribute to our understanding of complex chemical transformations involving furan compounds.

Potential in Dermatological Applications

Pentane-1,5-diol, a related compound, demonstrates potential in dermatology as an absorption enhancer, preservative, and antimicrobial agent (Faergemann et al., 2005). This shows the applicability of diol derivatives in medical formulations.

Catalytic and Synthetic Applications

Furan derivatives are also important in catalytic processes, such as in the synthesis of furan-3-carboxylic esters via palladium iodide catalyzed oxidative carbonylation (Gabriele et al., 2012). These processes are vital for creating high-value chemicals in an efficient manner.

Biological Activity

Studies on anti-2,4-bis(X-phenyl)pentane-2,4-diols indicate that certain furan derivatives possess biological activities, such as antifungal properties (Jiao et al., 2012). This opens up possibilities for their use in pharmaceuticals and agrochemicals.

Green Chemistry and Sustainability

Catalytic cascade conversion of furfural to 1,4-pentanediol showcases the use of furan derivatives in sustainable chemistry and the production of bio-based chemicals (Liu et al., 2018). This represents an important step towards environmentally friendly chemical production.

properties

CAS RN

53011-73-7

Product Name

1-(Furan-3-yl)pentane-2,4-diol

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-(furan-3-yl)pentane-2,4-diol

InChI

InChI=1S/C9H14O3/c1-7(10)4-9(11)5-8-2-3-12-6-8/h2-3,6-7,9-11H,4-5H2,1H3

InChI Key

VTUSNBRLKKKEAC-UHFFFAOYSA-N

SMILES

CC(CC(CC1=COC=C1)O)O

Canonical SMILES

CC(CCC(C1=COC=C1)O)O

synonyms

1,4-ipomeadiol
1-(3-furyl)-1,4-pentanediol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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